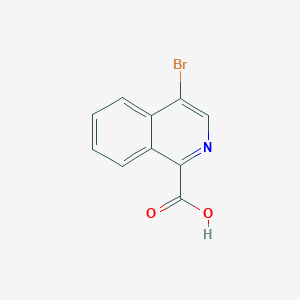

4-Bromoisoquinoline-1-carboxylic acid

Description

BenchChem offers high-quality 4-Bromoisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOSCFCDHOLOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731398 | |

| Record name | 4-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179149-25-7 | |

| Record name | 4-Bromoisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromoisoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline-1-carboxylic acid, a halogenated derivative of the isoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 1-position offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures.

The physical properties of this compound are critical determinants of its behavior in various experimental and physiological settings. Properties such as solubility, acidity (pKa), and melting point directly influence its reactivity, bioavailability, and suitability for different formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of 4-Bromoisoquinoline-1-carboxylic acid, outlines detailed protocols for their experimental determination, and offers insights into the structural rationale behind these properties.

Core Physical and Chemical Properties

At present, detailed experimental data for 4-Bromoisoquinoline-1-carboxylic acid is not extensively reported in publicly accessible literature. Much of the available information is from chemical suppliers. Therefore, this section presents a combination of available data and predicted properties based on the compound's structure and data from analogous compounds.

| Property | Data | Source/Method |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| CAS Number | 1179149-25-7 | [1] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | Not experimentally reported | - |

| Boiling Point | Not experimentally reported | - |

| Solubility | ||

| Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | [2][3][4] | |

| Sparingly soluble in water | [2][3] | |

| Soluble in aqueous base | [4] | |

| pKa | Not experimentally reported (predicted to have two pKa values) | [5] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the bromine atom and the carboxylic acid group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

-

¹³C NMR: The spectrum will display ten distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromoisoquinoline-1-carboxylic acid is predicted to exhibit characteristic absorption bands for its functional groups:

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹, potentially shifted to a lower wavenumber due to conjugation with the aromatic ring.

-

C-Br stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Fragmentation patterns would likely involve the loss of CO₂ and Br.

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental data, the following protocols provide a framework for the determination of key physical properties.

Melting Point Determination

The melting point provides a crucial indication of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Bromoisoquinoline-1-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting range is approached.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of 4-Bromoisoquinoline-1-carboxylic acid in various solvents is essential for its use in synthesis, purification, and biological assays.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).[2]

-

Procedure: a. To 1 mg of the compound in a small vial, add the solvent dropwise with agitation. b. Continue adding the solvent up to 1 mL. c. Observe for complete dissolution. d. The solubility can be qualitatively classified as soluble, partially soluble, or insoluble.

-

Quantitative Determination (for key solvents): a. Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent. b. Equilibrate the solution at a constant temperature (e.g., 25 °C) with stirring for 24 hours. c. Centrifuge the solution to pellet the undissolved solid. d. A known volume of the supernatant is carefully removed and the solvent is evaporated. e. The mass of the dissolved solid is determined, and the solubility is calculated (e.g., in mg/mL).

Caption: Workflow for Solubility Profiling.

pKa Determination

The pKa value is a measure of the acidity of the carboxylic acid group and the basicity of the isoquinoline nitrogen. Potentiometric titration is a reliable method for its determination.[5]

Methodology:

-

Sample Preparation: A precisely weighed amount of 4-Bromoisoquinoline-1-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration: a. The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. b. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. c. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant added. b. The equivalence point(s) are determined from the inflection point(s) of the curve. c. The pKa is the pH at the half-equivalence point. Due to the presence of the basic nitrogen on the isoquinoline ring, two pKa values may be observed.

Safety and Handling

-

Eye Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid is a promising building block for chemical synthesis. While a complete experimental dataset of its physical properties is not yet available, this guide provides a solid foundation of known information and predictive insights. The detailed experimental protocols outlined herein offer a clear path for researchers to obtain the necessary data to advance their work with this versatile compound. As with any chemical, proper safety precautions should always be observed during handling and experimentation.

References

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

-

LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

-

LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

-

Wikipedia. Carboxylic acid. [Link]

Sources

- 1. 1179149-25-7|4-Bromoisoquinoline-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Bromoisoquinoline-1-carboxylic acid: A Technical Guide for Advanced Research

Introduction

4-Bromoisoquinoline-1-carboxylic acid belongs to the isoquinoline class of nitrogen-containing heterocyclic compounds, which form the core structure of many natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the C4 position and a carboxylic acid group at the C1 position provides versatile handles for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromoisoquinoline-1-carboxylic acid, alongside field-proven protocols for data acquisition.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromoisoquinoline-1-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons on the isoquinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the heterocyclic ring. The predictions are based on an analysis of the spectra of 4-bromoisoquinoline [1]and isoquinoline-1-carboxylic acid.[2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H3 | 8.60 - 8.70 | s | - | The deshielding effect of the adjacent nitrogen and the C1-carboxylic acid group, coupled with the influence of the C4-bromine, will shift this proton significantly downfield. |

| H5 | 8.30 - 8.40 | d | 8.0 - 8.5 | This peri-proton is deshielded by the C4-bromine and the heterocyclic ring current. |

| H8 | 8.15 - 8.25 | d | 8.0 - 8.5 | Positioned ortho to the fused benzene ring, this proton experiences deshielding from the ring current. |

| H6 | 7.90 - 8.00 | t | 7.5 - 8.0 | Typical aromatic triplet for a proton with two ortho neighbors. |

| H7 | 7.80 - 7.90 | t | 7.5 - 8.0 | Typical aromatic triplet for a proton with two ortho neighbors. |

| COOH | 13.0 - 14.0 | br s | - | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, and it is exchangeable with D₂O. |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromoisoquinoline-1-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the acidic proton of the carboxylic acid.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 2-5 seconds to ensure quantitative signal integration if required.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

Caption: Workflow for ¹³C NMR data acquisition.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-Bromoisoquinoline-1-carboxylic acid. The presence of the carboxylic acid group will be particularly prominent.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| 1550-1600 | Medium | C=C and C=N stretching of the isoquinoline ring |

| 1210-1320 | Medium | C-O stretch of the carboxylic acid |

| ~920 | Broad, Medium | O-H bend of the carboxylic acid dimer |

| Below 800 | Medium-Strong | C-Br stretch |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid 4-Bromoisoquinoline-1-carboxylic acid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Caption: Workflow for ATR-FTIR data acquisition.

Predicted Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Identity | Rationale |

| 251.9/253.9 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da. |

| 233.9/235.9 | [M-H₂O+H]⁺ | Loss of a water molecule from the protonated molecular ion. |

| 207.9/209.9 | [M-CO₂H+H]⁺ | Loss of the carboxylic acid group. |

| 128 | [C₉H₆N]⁺ | Fragmentation leading to the isoquinoline core. |

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Method:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS Method:

-

Operate the ESI source in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve good ionization and minimal in-source fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Caption: Workflow for LC-MS (ESI) data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-Bromoisoquinoline-1-carboxylic acid. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, a comprehensive characterization profile has been established. The included experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and similar novel compounds. This information is critical for ensuring the structural integrity of 4-Bromoisoquinoline-1-carboxylic acid in its application within drug discovery and materials science research.

References

-

PubChem. Isoquinoline-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

-

PrepChem. Synthesis of 4-Bromoisoquinoline. Available from: [Link].

-

PubChem. 4-Bromoisoquinoline. National Center for Biotechnology Information. Available from: [Link].

Sources

Synthesis and characterization of "4-Bromoisoquinoline-1-carboxylic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoisoquinoline-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromoisoquinoline-1-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a robust and efficient synthetic strategy commencing from isoquinoline, proceeding through a regioselective bromination, and culminating in a highly specific C-1 carboxylation via Directed ortho-Metalation (DoM). The causality behind key experimental choices, from reagent selection to reaction conditions, is discussed in detail. Furthermore, this guide outlines a complete workflow for the structural verification and purity assessment of the final compound, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this important molecule with a high degree of scientific rigor.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products, most notably in alkaloids such as papaverine and morphine.[1] Its derivatives are central to the development of pharmaceuticals, exhibiting a wide spectrum of biological activities, including use as anesthetics, antihypertensives, and vasodilators.[2] The functionalization of the isoquinoline ring at specific positions is a key strategy in drug discovery for modulating a molecule's physicochemical properties and its interactions with biological targets.[3]

4-Bromoisoquinoline-1-carboxylic acid is a particularly useful bifunctional intermediate. The bromine atom at the C-4 position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[4] Simultaneously, the carboxylic acid group at the C-1 position, adjacent to the ring nitrogen, can be readily converted into amides, esters, or other functional groups, or act as a key pharmacophoric element for receptor binding.[1][3] This guide provides a detailed roadmap for the reliable synthesis and rigorous characterization of this compound.

Strategic Synthesis via Directed ortho-Metalation (DoM)

The chosen synthetic pathway involves a two-step sequence starting from commercially available isoquinoline. This approach is designed for efficiency, high regioselectivity, and scalability.

Synthesis Overview

The overall transformation is depicted below. The first step is the electrophilic bromination of isoquinoline to selectively install a bromine atom at the C-4 position. The second, and key, step is the carboxylation of 4-bromoisoquinoline at the C-1 position using a Directed ortho-Metalation (DoM) strategy.

Sources

An In-Depth Technical Guide to 4-Bromoisoquinoline-1-carboxylic acid: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Bromoisoquinoline-1-carboxylic acid (CAS No. 1179149-25-7), a heterocyclic building block with significant potential in drug discovery and organic synthesis. While detailed experimental data on this specific molecule is emerging, this document consolidates available information on its chemical properties, outlines a plausible synthetic route based on established methodologies for related compounds, and explores its potential applications in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of isoquinoline are known to exhibit anticancer, anti-inflammatory, and neurological activities, making them a focal point for the design and synthesis of novel therapeutic agents.[2] The introduction of a carboxylic acid at the 1-position and a bromine atom at the 4-position of the isoquinoline ring, as in 4-Bromoisoquinoline-1-carboxylic acid, offers a unique combination of functionalities for further chemical modification and targeted biological interactions. The carboxylic acid can act as a key hydrogen bonding partner or a handle for amide bond formation, while the bromo substituent provides a site for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical and Structural Properties

Detailed experimental physicochemical properties for 4-Bromoisoquinoline-1-carboxylic acid are not extensively reported in the public domain. However, based on its structure and data from its precursor, 4-bromoisoquinoline, we can infer key characteristics.

| Property | Value (Predicted/Inferred) | Source |

| CAS Number | 1179149-25-7 | [2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2] |

| Molecular Weight | 252.06 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5 | Inferred |

Structural Formula:

Caption: Chemical structure of 4-Bromoisoquinoline-1-carboxylic acid.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The introduction of a carboxylic acid group at the C1 position of an isoquinoline ring can be challenging. A common strategy involves the activation of the C1 position, often through a Reissert reaction or related methodologies. A plausible two-step approach is outlined below.

Caption: Proposed two-step synthesis of 4-Bromoisoquinoline-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed method based on analogous reactions and has not been experimentally validated for this specific substrate. Appropriate safety precautions and small-scale trials are strongly recommended.

Step 1: Synthesis of the Reissert Compound Intermediate

-

To a solution of 4-bromoisoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add trimethylsilyl cyanide (TMSCN, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an acyl chloride, such as benzoyl chloride (1.1 eq), dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Reissert compound.

Causality Behind Experimental Choices: The Reissert reaction is a classic method for the functionalization of the C1 position of isoquinolines. The use of TMSCN is a modern, safer alternative to using potassium cyanide. The acyl chloride activates the isoquinoline nitrogen, facilitating the nucleophilic attack of the cyanide at the C1 position.

Step 2: Hydrolysis to 4-Bromoisoquinoline-1-carboxylic acid

-

Dissolve the purified Reissert compound (1.0 eq) in a suitable solvent mixture, such as a mixture of a protic solvent (e.g., ethanol) and an aqueous acid (e.g., concentrated hydrochloric acid) or base (e.g., 10% sodium hydroxide).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the carboxylic acid. If using basic hydrolysis, acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: Acidic or basic hydrolysis of the Reissert compound cleaves the acyl group and hydrolyzes the nitrile to a carboxylic acid. The choice between acid and base will depend on the stability of the bromo-substituted isoquinoline ring to the reaction conditions.

Chemical Reactivity and Synthetic Utility

4-Bromoisoquinoline-1-carboxylic acid possesses two key functional groups that dictate its reactivity and utility as a synthetic intermediate: the carboxylic acid and the aryl bromide.

Caption: Key reaction pathways for 4-Bromoisoquinoline-1-carboxylic acid.

-

Carboxylic Acid Moiety: This group can be readily converted into a variety of other functional groups. Standard coupling conditions (e.g., using HATU or EDC/HOBt) can be employed to form amide bonds with a wide range of amines, providing access to a library of derivatives for structure-activity relationship (SAR) studies. Esterification can be achieved under acidic conditions with alcohols. The carboxylic acid can also be reduced to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride, although care must be taken to avoid reduction of the isoquinoline ring.

-

Aryl Bromide Moiety: The bromine atom at the C4 position is a versatile handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, significantly expanding the chemical space accessible from this building block. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination are all expected to be compatible with this substrate, offering powerful tools for the synthesis of complex molecules.

Potential Applications in Drug Discovery

While specific biological activities for 4-Bromoisoquinoline-1-carboxylic acid have not been extensively documented, its structural motifs are present in compounds with known therapeutic potential.

-

Enzyme Inhibitors: The quinoline-4-carboxylic acid scaffold is a known pharmacophore for inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which is a target for anticancer and anti-inflammatory drugs.[3][4] The carboxylic acid is often crucial for binding to the active site of these enzymes. The 4-bromo substituent could be used to probe a hydrophobic pocket or serve as a vector for introducing further functionality to enhance potency and selectivity.

-

Antimicrobial Agents: Quinoline and isoquinoline derivatives have a long history as antimicrobial agents. The ability to generate a diverse library of amides and cross-coupled products from 4-Bromoisoquinoline-1-carboxylic acid makes it an attractive starting point for the discovery of new antibacterial or antifungal compounds.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The isoquinoline scaffold can be elaborated using the reactivity of the bromo and carboxylic acid groups to target the ATP-binding site of various kinases implicated in cancer and other diseases.

Safety and Handling

Specific safety data for 4-Bromoisoquinoline-1-carboxylic acid is not available. However, based on the known hazards of its precursor, 4-bromoisoquinoline, and the general properties of aromatic carboxylic acids, the following precautions should be taken:

-

Hazard Classification (Inferred): Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its bifunctional nature, combining a reactive aryl bromide with a versatile carboxylic acid on a biologically relevant isoquinoline scaffold, provides a powerful platform for the generation of diverse molecular libraries. While further experimental characterization of this compound is needed, the established chemistry of its constituent functional groups and the broader importance of the isoquinoline core strongly suggest its utility in the development of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding to encourage and facilitate the exploration of this valuable chemical entity.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

- Kandeel, M., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7586.

- Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone. Journal of Chemical Research, 37(9), 556–558.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.

-

PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 2. 1179149-25-7|4-Bromoisoquinoline-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Isoquinoline-1-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline-1-Carboxylic Acid Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in the realm of medicinal chemistry.[1] It forms the foundational architecture of numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] The introduction of a carboxylic acid group at the 1-position of the isoquinoline ring system gives rise to isoquinoline-1-carboxylic acid, a versatile building block with profound implications for drug discovery and development. This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and pharmacological significance of this important class of molecules.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The journey of isoquinoline-1-carboxylic acids begins with the discovery of the parent molecule, isoquinoline. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar through a laborious process of fractional crystallization of its acid sulfate.[1] A more efficient extraction method was later developed by Weissgerber in 1914.[1]

While the parent isoquinoline was found in nature's reserves, the targeted synthesis of its derivatives, particularly isoquinoline-1-carboxylic acid, marked a significant advancement in organic chemistry. The advent of named reactions provided the tools to construct this valuable scaffold with greater precision.

Key Synthetic Methodologies: A Journey Through Chemical Innovation

The synthesis of isoquinoline-1-carboxylic acids has evolved significantly, with several key methods emerging as cornerstones for their preparation. Two of the most prominent and historically important routes are the Reissert reaction and the oxidation of 1-methylisoquinoline.

The Reissert Reaction: A Gateway to 1-Substituted Isoquinolines

In 1905, Arnold Reissert described a reaction that would become a fundamental tool for the functionalization of quinolines and isoquinolines. The Reissert reaction provides a direct pathway to the synthesis of isoquinoline-1-carboxylic acids.[2] The overall transformation involves the reaction of isoquinoline with an acid chloride and potassium cyanide to form a Reissert compound, which upon hydrolysis, yields the desired carboxylic acid.[2]

The mechanism of the Reissert reaction is a fascinating cascade of chemical events. It commences with the acylation of the isoquinoline nitrogen by the acid chloride, forming a reactive N-acylisoquinolinium intermediate. This is followed by the nucleophilic addition of a cyanide ion at the 1-position to generate the stable Reissert compound, a 1-acyl-2-cyano-1,2-dihydroisoquinoline. The final and crucial step is the hydrolysis of this intermediate, which leads to the formation of isoquinoline-1-carboxylic acid.[3]

Caption: Mechanism of the Reissert Reaction.

Experimental Protocol: Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction

The following protocol outlines a general procedure for the synthesis of isoquinoline-1-carboxylic acid using the Reissert reaction.

Materials:

-

Isoquinoline

-

Benzoyl chloride

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isoquinoline (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of potassium cyanide (1.5 eq). Cool the biphasic mixture in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.2 eq) dropwise to the cooled and vigorously stirred mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Reissert compound.

-

Hydrolysis: To the crude Reissert compound, add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

-

Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry to yield isoquinoline-1-carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Oxidation of 1-Methylisoquinoline: A Direct Approach

Another classical and effective method for the preparation of isoquinoline-1-carboxylic acid is the oxidation of 1-methylisoquinoline. The methyl group at the 1-position is activated by the adjacent nitrogen atom, making it susceptible to oxidation to a carboxylic acid.

Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) and selenium dioxide (SeO₂) being common choices. The choice of oxidant and reaction conditions can be optimized to achieve high yields and purity.

Caption: Oxidation of 1-methylisoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-1-carboxylic Acid by Oxidation

This protocol provides a general method for the oxidation of 1-methylisoquinoline.

Materials:

-

1-Methylisoquinoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Standard laboratory glassware

-

Heating mantle with a reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 1-methylisoquinoline (1.0 eq) in water.

-

Addition of Oxidant: Slowly add potassium permanganate (3.0-4.0 eq) in small portions to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Decolorization: To the filtrate, add a solution of sodium bisulfite until the purple color of the permanganate is discharged.

-

Precipitation: Acidify the clear solution with dilute sulfuric acid to precipitate the isoquinoline-1-carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be purified by recrystallization.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data of isoquinoline-1-carboxylic acid is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| CAS Number | 486-73-7 | [3] |

| Melting Point | 164 °C (decomposes) | [4] |

| Appearance | Light orange to yellow to green crystalline powder | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the isoquinoline ring system and the carboxylic acid proton.[6][7]

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the ten carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum exhibits a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) stretch.[3]

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.[3]

Applications in Drug Discovery and Development

Isoquinoline-1-carboxylic acid and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[5] They have been explored for their potential as:

-

Anticancer Agents: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[1]

-

Anti-inflammatory Agents: The isoquinoline-1-carboxamide scaffold has demonstrated potential in inhibiting inflammatory pathways.[1]

-

Antiviral Agents: Research has indicated the potential of isoquinoline alkaloids and their derivatives as antiviral agents.[8][9]

-

Neurological Disorder Treatments: These compounds serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[5]

The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the synthesis of esters, amides, and other derivatives. This enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug design.[1]

Conclusion: A Scaffold of Enduring Importance

From its origins in the early days of heterocyclic chemistry to its current status as a valuable building block in medicinal chemistry, isoquinoline-1-carboxylic acid has a rich history and a promising future. The development of elegant synthetic routes like the Reissert reaction has provided chemists with the tools to explore the vast chemical space of its derivatives. As our understanding of disease biology deepens, the isoquinoline-1-carboxylic acid scaffold will undoubtedly continue to be a source of inspiration for the discovery of new and effective therapeutic agents.

References

-

Isoquinoline-1-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules.

-

Reissert reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

- Isoquinoline. (n.d.). In Heterocyclic Chemistry.

- Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. (1990). Canadian Journal of Chemistry.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019).

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).

-

Isoquinoline synthesis. (n.d.). Quimica Organica. Retrieved January 20, 2026, from [Link]

- A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. (1977). HETEROCYCLES.

- Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.

-

Isoquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. (1970). Journal of the Chemical Society C: Organic.

- SYNTHESIS OF ISOQUINOLINE DERIVATIVES. (1949). The Journal of Organic Chemistry.

- Synthesis of P-nitrobenzyl isoquinoline reissert compounds. (2013).

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Reissert reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isoquinoline-1-carboxylic acid 99 486-73-7 [sigmaaldrich.com]

4-Bromoisoquinoline-1-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

Abstract

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the availability of versatile and strategically functionalized synthetic building blocks. 4-Bromoisoquinoline-1-carboxylic acid has emerged as a preeminent example of such a scaffold. This technical guide delves into the core attributes of this molecule, presenting it as a bifunctional linchpin for constructing complex molecular architectures. Possessing two distinct and orthogonally reactive handles—a C4-bromine atom amenable to cross-coupling and a C1-carboxylic acid ready for amide or ester elaboration—this building block provides a direct and efficient entry point into libraries of novel compounds. We will explore its synthesis, detail its key chemical transformations with field-proven protocols, and illuminate its pivotal role in the development of targeted therapeutics, most notably as a foundational core for potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline framework, a fusion of benzene and pyridine rings, is classified as a "privileged structure" in drug discovery.[1] This designation is earned by its recurrence in a multitude of biologically active natural products and synthetic pharmaceuticals, demonstrating a remarkable ability to bind to diverse biological targets. Isoquinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1][2][3]

The strategic value of 4-Bromoisoquinoline-1-carboxylic acid lies in its precise bifunctionalization. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through modern palladium-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid at the C1 position acts as a crucial anchor point for building out pharmacophoric elements, often engaging in critical hydrogen-bond interactions within a target's active site. This dual functionality allows for a modular and highly efficient approach to lead optimization and the construction of compound libraries.

Physicochemical Properties and Safe Handling

A clear understanding of a building block's properties is foundational to its successful application.

| Property | Value | Source |

| CAS Number | 1179149-25-7 | [4] |

| Molecular Formula | C₁₀H₆BrNO₂ | [4] |

| Molecular Weight | 252.06 g/mol | [4] |

| Appearance | Expected to be a crystalline solid | |

| Storage | Sealed in dry, 2-8°C | [4] |

Safety & Handling: While specific hazard data for the title compound is not extensively published, data for the parent compound, 4-Bromoisoquinoline (CAS 1532-97-4), indicates it is a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are strongly recommended.

Synthesis of the Building Block

The synthesis of 4-Bromoisoquinoline-1-carboxylic acid is not commonly detailed as a one-pot procedure. A logical and robust pathway involves a multi-step sequence starting from isoquinoline itself. The causality behind this approach is to first install the less-directable bromo group onto the parent heterocycle before performing a more reliable functionalization at the activated C1 position.

Caption: Proposed synthetic workflow for the target building block.

Protocol 3.1: Synthesis of 4-Bromoisoquinoline (Step 1)

This protocol is adapted from established methods for the direct bromination of isoquinoline.[6] The reaction proceeds via electrophilic aromatic substitution. Heating isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene generates the free base in situ, which then reacts with bromine. The C4 position is susceptible to electrophilic attack.

-

Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.

-

Reagents: Charge the flask with isoquinoline hydrochloride (1.0 eq) and nitrobenzene (approx. 1.5 mL per gram of hydrochloride).

-

Heating: Stir the mixture and heat to 180°C until a clear solution forms.

-

Bromine Addition: Add bromine (1.1 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 180°C. Hydrogen chloride gas will evolve.

-

Reaction: Continue heating and stirring for 4-5 hours after the addition is complete. The reaction progress can be monitored by the cessation of HCl evolution.

-

Workup: Allow the mixture to cool. Carefully add aqueous sodium hydroxide to neutralize the acid and precipitate the product.

-

Purification: The crude product can be isolated by filtration or extraction and purified by column chromatography or recrystallization to yield 4-Bromoisoquinoline.

Protocol 3.2: Synthesis of 4-Bromoisoquinoline-1-carboxylic acid (Step 2)

The Reissert reaction provides a classic and effective method for introducing a cyano group at the C1 position, which can then be hydrolyzed to the desired carboxylic acid.

-

Reissert Compound Formation: Dissolve 4-Bromoisoquinoline (1.0 eq) in dichloromethane. Add trimethylsilyl cyanide (TMSCN, 1.5 eq). Slowly add benzoyl chloride (1.2 eq) and stir at room temperature for 12-24 hours.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry with sodium sulfate, and concentrate under reduced pressure. The crude product is the Reissert compound, 1-benzoyl-4-bromo-1,2-dihydroisoquinoline-1-carbonitrile.

-

Hydrolysis: Dissolve the crude Reissert compound in a mixture of acetic acid and concentrated hydrochloric acid (1:1).

-

Heating: Heat the mixture to reflux for 6-8 hours to effect hydrolysis of both the nitrile and the N-benzoyl group.

-

Isolation: Cool the reaction mixture. The product, 4-Bromoisoquinoline-1-carboxylic acid, will often precipitate upon cooling or neutralization. Isolate the solid by filtration and wash with cold water. Further purification can be achieved by recrystallization.

Key Transformations: Unleashing Synthetic Potential

The true power of 4-Bromoisoquinoline-1-carboxylic acid lies in its capacity for selective, high-yield transformations at its two functional handles.

The C4-Position: Gateway for Complexity via Cross-Coupling

The electron-rich isoquinoline ring and the C-Br bond make the C4 position an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The Suzuki reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its boronic acid reagents.[7][8] This reaction is invaluable for creating biaryl structures, which are common motifs in pharmaceuticals. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with base) and subsequent reductive elimination to yield the product and regenerate the catalyst.[9]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 4.1.1: General Procedure for Suzuki Coupling

-

Setup: To an oven-dried flask, add 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

-

Purification: Dry the combined organic layers over sodium sulfate, concentrate, and purify the residue by flash column chromatography.

| R Group on Boronic Acid | Catalyst | Base | Yield (%) |

| Phenyl | Pd(PPh₃)₄ | K₂CO₃ | 85-95% |

| 4-Methoxyphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 80-90% |

| 3-Pyridyl | Pd(PPh₃)₄ | K₂CO₃ | 75-85% |

| 2-Thienyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 82-92% |

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, a transformation that is otherwise challenging.[10][11] This reaction has revolutionized the synthesis of anilines and related structures, which are ubiquitous in drug molecules. The mechanism is similar to the Suzuki coupling but involves an amine coupling partner and typically requires a strong, non-nucleophilic base like sodium tert-butoxide.[12]

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 4. 1179149-25-7|4-Bromoisoquinoline-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Theoretical and Practical Guide to 4-Bromoisoquinoline-1-carboxylic acid: A Versatile Scaffold for Modern Chemistry

Abstract

The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active molecules.[1][2] This guide provides an in-depth technical examination of 4-Bromoisoquinoline-1-carboxylic acid (CAS No. 1179149-25-7), a strategically functionalized derivative poised for extensive application in drug discovery, materials science, and synthetic chemistry. We will explore its fundamental physicochemical properties, delve into its electronic structure and reactivity through computational analysis, outline robust synthetic and characterization protocols, and discuss its potential as a versatile building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a structural motif of immense importance.[3] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[4] The functionalization of the isoquinoline core allows for the precise tuning of its steric and electronic properties, enabling the optimization of interactions with biological targets.[5]

4-Bromoisoquinoline-1-carboxylic acid is a particularly compelling derivative for several reasons:

-

The Carboxylic Acid at C1: Positioned adjacent to the ring nitrogen, this group significantly influences the molecule's electronic properties and provides a key handle for amide bond formation, esterification, or serving as a bioisostere for other functional groups.[6][7]

-

The Bromine at C4: This halogen atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse substituents.[1] This position is critical for exploring structure-activity relationships (SAR).

-

Orthogonal Reactivity: The distinct reactivity of the carboxylic acid and the aryl bromide allows for selective, stepwise modifications, making it an ideal scaffold for building molecular complexity.

This guide aims to provide a comprehensive theoretical framework and practical insights into this high-potential molecule.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-Bromoisoquinoline-1-carboxylic acid is not widely published, its properties can be reliably predicted based on its constituent parts and related known compounds.

Core Properties

A summary of the key identifiers and computed properties for the molecule is presented below.

| Property | Value | Source/Method |

| CAS Number | 1179149-25-7 | [8][9] |

| Molecular Formula | C₁₀H₆BrNO₂ | Calculated |

| Molecular Weight | 252.07 g/mol | Calculated |

| Appearance | Predicted: White to off-white crystalline solid | Analogy |

| pKa (acidic) | Predicted: ~3-4 | Analogy to quinoline-2-carboxylic acid |

| pKa (basic) | Predicted: ~1-2 | Electron withdrawal from COOH & Br |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water | Analogy |

Spectroscopic Signatures

Spectroscopic analysis is essential for the structural confirmation of 4-Bromoisoquinoline-1-carboxylic acid. The predicted data serves as a benchmark for experimental verification.

| Spectroscopy | Characteristic Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 12 ppm (singlet, broad) |

| Aromatic Protons (H3, H5-H8) | 7.5 - 9.0 ppm (multiplets and doublets) | |

| ¹³C NMR | Carbonyl Carbon (-C OOH) | 165 - 175 ppm |

| Aromatic Carbons | 120 - 150 ppm | |

| Carbon-Bromine (C -Br) | ~120 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 cm⁻¹ (strong) | |

| C=N, C=C Stretch (Aromatic) | 1550 - 1650 cm⁻¹ | |

| C-Br Stretch | 500 - 600 cm⁻¹ |

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Synthetic Protocol (Hypothetical)

This protocol is illustrative and requires laboratory optimization for safety and yield.

Objective: To synthesize 4-Bromoisoquinoline-1-carboxylic acid from 4-Bromoisoquinoline via a Reissert reaction followed by hydrolysis.

Step 1: Formation of the Reissert Compound

-

In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-Bromoisoquinoline in dichloromethane.

-

Add an aqueous solution of sodium cyanide (NaCN, ~1.5 equivalents). The mixture will be biphasic.

-

Cool the vigorously stirring mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (~1.1 equivalents) dropwise via a syringe, ensuring the temperature does not exceed 5°C.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

-

Upon completion, separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound. Purification can be achieved by recrystallization or column chromatography.

Causality: The Reissert reaction is a classic method for introducing a cyano group (a carboxylic acid precursor) at the C1 position of isoquinolines. The benzoyl chloride activates the isoquinoline nitrogen, facilitating nucleophilic attack by the cyanide ion at C1.

Step 2: Hydrolysis to the Carboxylic Acid

-

Place the purified Reissert compound in a round-bottom flask.

-

Add concentrated hydrochloric acid or a mixture of sulfuric acid and water.

-

Heat the mixture to reflux (typically >100°C) for 6-12 hours. The hydrolysis of both the nitrile and the benzoyl group will occur.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Adjust the pH to ~3-4 with a saturated sodium hydroxide solution. The product should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromoisoquinoline-1-carboxylic acid.

Trustworthiness: This protocol is self-validating. The identity and purity of the intermediate and final product must be confirmed at each stage using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Chemical Reactivity

The reactivity of 4-Bromoisoquinoline-1-carboxylic acid is dictated by the interplay of its three key components: the electron-deficient pyridine ring, the electron-withdrawing carboxylic acid, and the versatile bromo-substituent.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoquinoline ring, exacerbated by the substituents, makes it susceptible to SNAr reactions, although this is less common than in other systems.

-

Carboxylic Acid Reactions: The -COOH group undergoes standard transformations like esterification (with alcohols under acidic conditions) and amidation (via activation with reagents like EDC/HOBt or conversion to an acid chloride with SOCl₂).

-

Cross-Coupling Reactions: The C-Br bond at the C4 position is the primary site for diversification. It readily participates in Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) cross-coupling reactions, providing access to a vast library of analogues.

Theoretical Studies: A DFT-Based Perspective

To gain deeper insight into the molecule's intrinsic properties, Density Functional Theory (DFT) calculations are an invaluable tool.[10] These studies can predict geometry, electronic structure, and spectroscopic properties, guiding synthetic efforts and helping to rationalize observed reactivity.[11][12]

Computational Workflow

A typical DFT workflow for analyzing this molecule is outlined below.

Caption: A standard workflow for DFT analysis of a molecule.

Predicted Electronic Properties

-

Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron distribution. The most negative potential (red) is expected around the carboxylic acid oxygens and the ring nitrogen, indicating sites prone to electrophilic attack or hydrogen bonding. The most positive potential (blue) would be on the carboxylic acid proton.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is typically distributed over the aromatic rings, representing the site of electron donation. The LUMO is also located on the ring system, indicating the site of electron acceptance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[10]

Applications in Drug Discovery

This molecule is not an end-product drug but a high-value building block for creating new chemical entities. Its utility can be envisioned in several drug design strategies.

Caption: Role in a lead discovery and optimization workflow.

-

Fragment-Based Drug Design (FBDD): The core itself can be considered a complex fragment. The carboxylic acid can form key hydrogen bond or salt-bridge interactions with target proteins (e.g., binding to an arginine or lysine residue), while the bromo-position provides a vector for fragment growing or linking.

-

Lead Optimization: If a lead compound containing an isoquinoline core is identified, this molecule can be used to rapidly generate analogues. The C4 position can be systematically modified to probe pockets of the target's binding site, improving potency and selectivity.

-

Combinatorial Chemistry: The orthogonal reactivity at C1 and C4 makes it an ideal substrate for creating combinatorial libraries of compounds for high-throughput screening.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid represents a confluence of desirable features for the modern medicinal and synthetic chemist. It combines the biologically relevant isoquinoline scaffold with two distinct and highly versatile functional handles. While detailed experimental characterization is still emerging, theoretical analysis and established chemical principles confirm its potential as a powerful building block. This guide has provided the foundational knowledge—from predicted properties and synthetic strategies to computational insights and drug discovery applications—to empower researchers to effectively utilize this compound in the development of next-generation therapeutics and novel chemical architectures.

References

-

Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

-

Iqbal, M. A., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports. Retrieved from [Link]

-

Joule, J. A., & Mills, K. (n.d.). Isoquinoline. Retrieved from [Link]

-

Deng, C., Lam, W. H., & Lin, Z. (2017). Computational Studies on Rhodium(III) Catalyzed C–H Functionalization versus Deoxygenation of Quinoline N-Oxides with Diazo Compounds. Organometallics. Retrieved from [Link]

-

Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). A DFT Investigation of Alkyne Bromination Reactions. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 4-Bromoisoquinoline, 1532-97-4, suppliers and manufacturers. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-acetylcyclohexane-1-carboxylic acid | CAS#:407628-30-2. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1179149-25-7. Retrieved from [Link]

-

Molbase. (n.d.). 41636-79-7 1,1-Diaminoferrocene. Retrieved from [Link]

-

ResearchGate. (n.d.). Construction of Fused BN-Heterocycles via Boron Atom Insertion: DFT Insights into the Lewis Acid-Base (BBr3/NEt3) Cooperative Mechanism and Selectivity. Retrieved from [Link]

-

RSC Publishing. (n.d.). DFT study on the mechanism and origin of stereoselectivity of an NHC-catalyzed activation/transformation of an α-bromo enal. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Chemsigma. (n.d.). 7-BroMoisoquinoline hydrochloride [223671-91-8]. Retrieved from [Link]

-

Chembase. (n.d.). methyl 5-amino-8-bromoisoquinoline-6-carboxylate 1312289-38-5. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Bromoisoquinoline-1-carboxylic acid | 1179149-25-7. Retrieved from [Link]

-

PubMed Central. (n.d.). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Retrieved from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoquinoline.pptx [slideshare.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1179149-25-7|4-Bromoisoquinoline-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. 4-BroMoisoquinoline-1-carboxylic acid | 1179149-25-7 [chemicalbook.com]

- 10. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Derivatives from "4-Bromoisoquinoline-1-carboxylic acid": Application Notes and Protocols

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the isoquinoline scaffold is therefore a key pursuit in the development of novel therapeutic agents.

This guide focuses on "4-Bromoisoquinoline-1-carboxylic acid" as a versatile starting material for the synthesis of novel derivatives. This molecule possesses two distinct and orthogonally reactive functional groups: a carboxylic acid at the 1-position and a bromine atom at the 4-position. The carboxylic acid is amenable to derivatization through amide bond formation and esterification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkynyl moieties.

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals, outlining robust protocols for the synthesis of diverse derivatives from 4-Bromoisoquinoline-1-carboxylic acid. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.

Core Synthetic Strategies and Mechanistic Considerations

The derivatization of 4-Bromoisoquinoline-1-carboxylic acid can be approached through two primary avenues: modification of the carboxylic acid group and functionalization at the C4-position via the bromo substituent.

I. Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 1-position is a versatile functional group that can be readily converted into amides and esters.

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the coupling of carboxylic acids with a vast array of primary and secondary amines.[4] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated with a coupling reagent.

Mechanism of Amide Coupling (EDC/HOBt as an example):

The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), is a common and effective method for amide bond formation.[5]

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester: This unstable intermediate is prone to racemization and side reactions. The addition of HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt active ester.

-

Nucleophilic Acyl Substitution: The amine then undergoes nucleophilic acyl substitution on the activated ester to form the desired amide bond, regenerating HOBt in the process.

The use of additives like HOBt or HOAt minimizes side reactions and suppresses racemization, particularly when dealing with chiral amines or carboxylic acids.

Esterification of the carboxylic acid can be used to modulate the lipophilicity, solubility, and metabolic stability of the parent molecule. The Fischer-Speier esterification is a classic and straightforward method for this transformation.[6][7]

Mechanism of Fischer-Speier Esterification:

This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[6][7]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

II. Functionalization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 4-position of the isoquinoline ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents. It is often advantageous to first protect or esterify the carboxylic acid group to prevent potential interference with the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester.[8][9][10]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps:[8][10]

-

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

-